molecular formula C9H4F4O3 B14022894 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid

4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid

Katalognummer: B14022894
Molekulargewicht: 236.12 g/mol
InChI-Schlüssel: KSRMPFPPEJTXIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of fluoro, formyl, and trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct positioning of the substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the formyl group.

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Different positioning of the fluoro and trifluoromethyl groups.

    4-(Trifluoromethyl)benzoic acid: Lacks both the fluoro and formyl groups

Uniqueness

4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (formyl) groups allows for versatile chemical transformations and interactions .

Eigenschaften

Molekularformel

C9H4F4O3

Molekulargewicht

236.12 g/mol

IUPAC-Name

4-fluoro-5-formyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F4O3/c10-7-2-6(9(11,12)13)5(8(15)16)1-4(7)3-14/h1-3H,(H,15,16)

InChI-Schlüssel

KSRMPFPPEJTXIH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.